molecular formula C15H22ClN3O B5776175 N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide

N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide

Cat. No. B5776175
M. Wt: 295.81 g/mol
InChI Key: CQLBSBDWEVDLRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. It is a potent blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. CPP has been extensively studied for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mechanism of Action

N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide acts as a potent blocker of the NMDA receptor by binding to the receptor's ion channel and preventing the influx of calcium ions into the neuron. This blockade of the NMDA receptor results in a decrease in synaptic plasticity and learning and memory processes. The mechanism of action of N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide has been extensively studied, and it is considered a valuable tool for investigating the role of NMDA receptors in various neurological disorders.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the activity of the NMDA receptor, resulting in a decrease in synaptic plasticity and learning and memory processes. N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide has also been shown to have analgesic effects in animal models, indicating its potential use in pain management. In addition, N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide has been shown to have antipsychotic effects in animal models of schizophrenia, indicating its potential use in the treatment of this disorder.

Advantages and Limitations for Lab Experiments

N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide has several advantages for lab experiments. It is a potent and specific blocker of the NMDA receptor, making it a valuable tool for investigating the role of this receptor in various neurological disorders. N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide is also cost-effective and easy to synthesize, making it widely available for scientific research. However, N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, making it difficult to use in long-term studies. In addition, N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide has been shown to have some off-target effects, such as blocking the AMPA receptor, which may complicate the interpretation of results.

Future Directions

N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, and future research is needed to investigate its efficacy in clinical trials. In addition, future research is needed to investigate the long-term effects of N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide on synaptic plasticity and learning and memory processes in the brain. Moreover, the development of novel NMDA receptor blockers with improved pharmacokinetic properties and fewer off-target effects may provide new opportunities for the treatment of neurological disorders. Finally, the use of N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide in combination with other drugs may enhance its therapeutic efficacy and provide new insights into the mechanisms of neurological disorders.

Synthesis Methods

N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide can be synthesized by reacting 3-chloro-4-(4-ethyl-1-piperazinyl)aniline with propanoyl chloride in the presence of a base such as triethylamine. The reaction yields N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide as a white crystalline solid with a purity of over 99%. The synthesis method has been optimized to produce N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide in large quantities with high purity, making it a cost-effective and efficient compound for scientific research.

Scientific Research Applications

N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide has been extensively used in scientific research to investigate the role of NMDA receptors in various neurological disorders. It has been shown to have potential therapeutic applications in Alzheimer's disease, Parkinson's disease, and schizophrenia. N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide has also been used to study the mechanisms of synaptic plasticity and learning and memory processes in the brain. In addition, N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide has been used in animal models to investigate the effects of NMDA receptor blockade on pain perception, addiction, and depression.

properties

IUPAC Name

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O/c1-3-15(20)17-12-5-6-14(13(16)11-12)19-9-7-18(4-2)8-10-19/h5-6,11H,3-4,7-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLBSBDWEVDLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)CC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-Chloro-4-(4-ethyl-piperazin-1-yl)-phenyl]-propionamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.